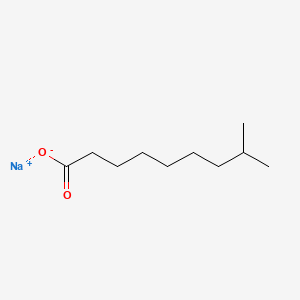
Lead tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead tetracosanoate can be synthesized through the reaction of tetracosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the tetracosanoic acid with the lead compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C24H47COOH+PbO→Pb(C24H47COO)2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The use of lead(II) acetate is preferred in industrial settings due to its higher reactivity and ease of handling.
Chemical Reactions Analysis
Types of Reactions: Lead tetracosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and tetracosanoic acid.
Reduction: It can be reduced to lead metal and tetracosanoic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and tetracosanoic acid.
Reduction: Lead metal and tetracosanoic acid.
Substitution: Corresponding metal tetracosanoates and lead salts.
Scientific Research Applications
Lead tetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Its interactions with biological membranes are studied to understand the effects of heavy metals on cellular structures.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the production of lubricants and as an additive in the manufacturing of plastics and rubber to enhance their properties.
Mechanism of Action
The mechanism of action of lead tetracosanoate involves its interaction with cellular membranes and proteins. The lead ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The long-chain fatty acid component allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Lead acetate: Used in similar applications but has different solubility and reactivity properties.
Lead stearate: Another lead salt of a long-chain fatty acid, used in the production of PVC and other plastics.
Lead palmitate: Similar in structure but with a shorter fatty acid chain, affecting its physical properties and applications.
Uniqueness: Lead tetracosanoate is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes makes it particularly useful in biological and medical research.
Properties
CAS No. |
93966-38-2 |
|---|---|
Molecular Formula |
C48H94O4Pb |
Molecular Weight |
942 g/mol |
IUPAC Name |
lead(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI Key |
VSUDDCPQHOVMHO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


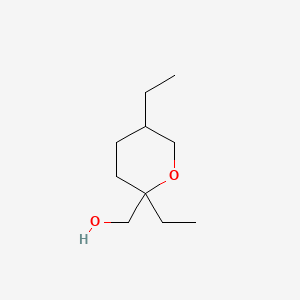

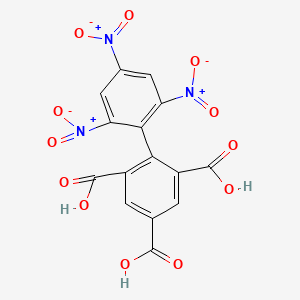


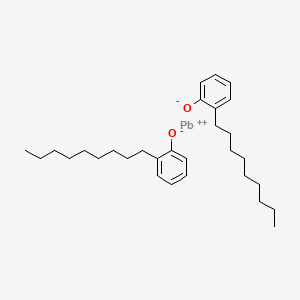
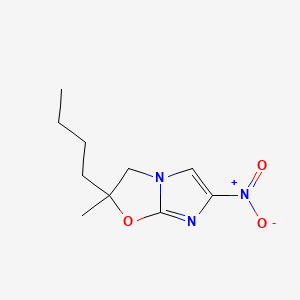
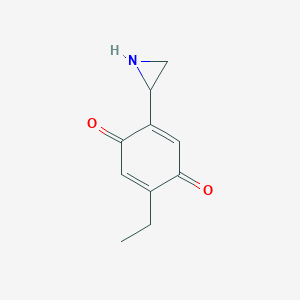
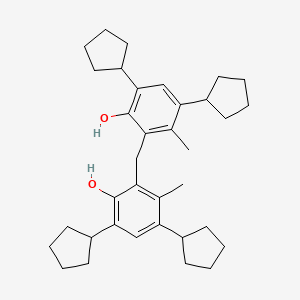
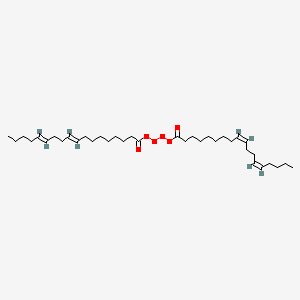
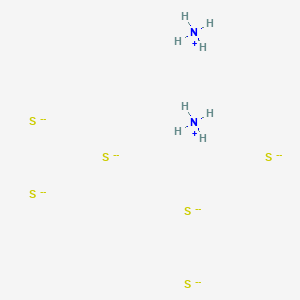
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

